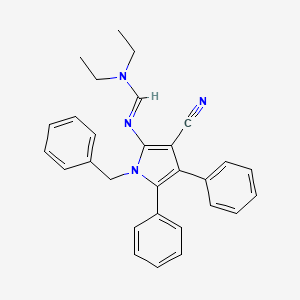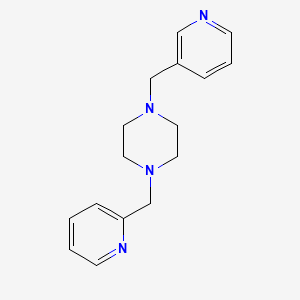
1-(1-Benzylpiperidin-4-yl)-4-(4-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLCYCLOHEXYL)PIPERAZINE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzyl group attached to a piperidyl ring and a methylcyclohexyl group attached to a piperazine ring. Its intricate structure allows for a wide range of chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLCYCLOHEXYL)PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 1-benzylpiperidine with 4-methylcyclohexylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLCYCLOHEXYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLCYCLOHEXYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLCYCLOHEXYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLCYCLOHEXYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLCYCLOHEXYL)PIPERIDINE: This compound has a similar structure but differs in the presence of a piperidine ring instead of a piperazine ring.
1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLCYCLOHEXYL)PYRROLIDINE: This compound has a pyrrolidine ring instead of a piperazine ring, leading to different chemical properties and reactivity.
The uniqueness of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-METHYLCYCLOHEXYL)PIPERAZINE lies in its specific combination of functional groups and molecular structure, which allows for a diverse range of applications and reactions.
Propriétés
Formule moléculaire |
C23H37N3 |
|---|---|
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
1-(1-benzylpiperidin-4-yl)-4-(4-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C23H37N3/c1-20-7-9-22(10-8-20)25-15-17-26(18-16-25)23-11-13-24(14-12-23)19-21-5-3-2-4-6-21/h2-6,20,22-23H,7-19H2,1H3 |
Clé InChI |
MSPKDECSFPBKOW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Biphenyl-4-yloxy)-3-nitrophenyl]quinoxaline](/img/structure/B10879940.png)
![N-{3-methyl-1-oxo-1-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B10879943.png)
![4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10879951.png)
![2-{3-[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879952.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10879964.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B10879970.png)
![N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10879973.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B10879984.png)


![N-(4-{(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl}phenyl)acetamide](/img/structure/B10879995.png)
![(4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880001.png)


